

A Technical Guide to the Spectroscopic Data of Chelidonic Acid

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Compound of Interest

Compound Name: Chelidonic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **Chelidonic acid** (4-Oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring heterocyclic organic acid with significant therapeutic potential.[1] This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, complete with detailed experimental protocols for data acquisition. The information presented serves as a crucial reference for the identification, characterization, and quality control of **chelidonic acid** in research and development settings.

The spectroscopic signature of a pure chemical compound is definitive and identical regardless of its origin, be it natural extraction or chemical synthesis.[2] Any variations observed between samples would indicate the presence of impurities derived from their respective isolation or manufacturing processes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Data

The ¹H NMR spectrum of **Chelidonic acid** in DMSO-d₆ exhibits a characteristic signal for the vinyl protons on the pyran ring. The acidic protons of the two carboxylic acid groups are also

observable, though their chemical shift can be broad and variable depending on sample concentration and residual water content.

Table 1: ^1H NMR Spectroscopic Data of **Chelidonic Acid**

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity
H-3, H-5	~6.97	Singlet (s)
-COOH	Broad signal	Singlet (br s)

Data sourced from publicly available spectral databases.[\[3\]](#)

^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum provides a distinct fingerprint based on the carbon framework of the molecule.

Table 2: ^{13}C NMR Spectroscopic Data of **Chelidonic Acid**

Carbon Assignment	Chemical Shift (δ) [ppm]
C-2, C-6	150.9
C-3, C-5	118.8
C-4 (C=O)	179.8
-COOH	165.2

Data sourced from publicly available spectral databases.[\[2\]](#)

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of the **Chelidonic acid** sample.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6) in a clean, dry NMR tube.
- Ensure complete dissolution, using gentle vortexing if necessary.

^1H NMR Acquisition Parameters (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse (zg30)
- Spectral Width: 0-16 ppm
- Number of Scans: 16-64 (adjust based on concentration)
- Relaxation Delay (d1): 1-5 seconds
- Temperature: 298 K

^{13}C NMR Acquisition Parameters (100 MHz Spectrometer):

- Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
- Spectral Width: 0-200 ppm
- Number of Scans: 1024-4096 (to achieve adequate signal-to-noise for the low natural abundance of ^{13}C)
- Relaxation Delay (d1): 2-5 seconds
- Temperature: 298 K

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectrum to the residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm for ^1H NMR; $\delta \approx 39.5$ ppm for ^{13}C NMR).

- Integrate the signals in the ^1H NMR spectrum and identify the chemical shifts in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of **Chelidonic acid**, typically acquired using a potassium bromide (KBr) pellet, shows characteristic absorption bands for its hydroxyl, carbonyl, and ether functional groups.

Table 3: FTIR Spectroscopic Data of **Chelidonic Acid** (KBr Pellet)

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3200-2500 (broad)	O-H stretch	Carboxylic Acid
~1730	C=O stretch	Carboxylic Acid
~1680	C=O stretch	Ketone (γ -pyrone)
~1620	C=C stretch	Alkene (pyran ring)
~1250	C-O stretch	Ether (pyran ring) / Carboxylic Acid

Note: These are characteristic ranges. Actual peak positions may vary slightly.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) to remove any residual moisture.

- In an agate mortar, grind 1-2 mg of the **Chelidonic acid** sample with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder mixture into a pellet die.
 - Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically over a range of 4000-400 cm^{-1} , acquiring a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
 - Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the γ -pyrone ring in **Chelidonic acid**.

UV-Vis Absorption Data

When dissolved in a suitable solvent like methanol, **Chelidonic acid** exhibits distinct absorption maxima (λ_{max}) in the ultraviolet region.

Table 4: UV-Vis Spectroscopic Data of **Chelidonic Acid** in Methanol

Wavelength Maximum (λ_{max})

273 nm

224 nm

196 nm

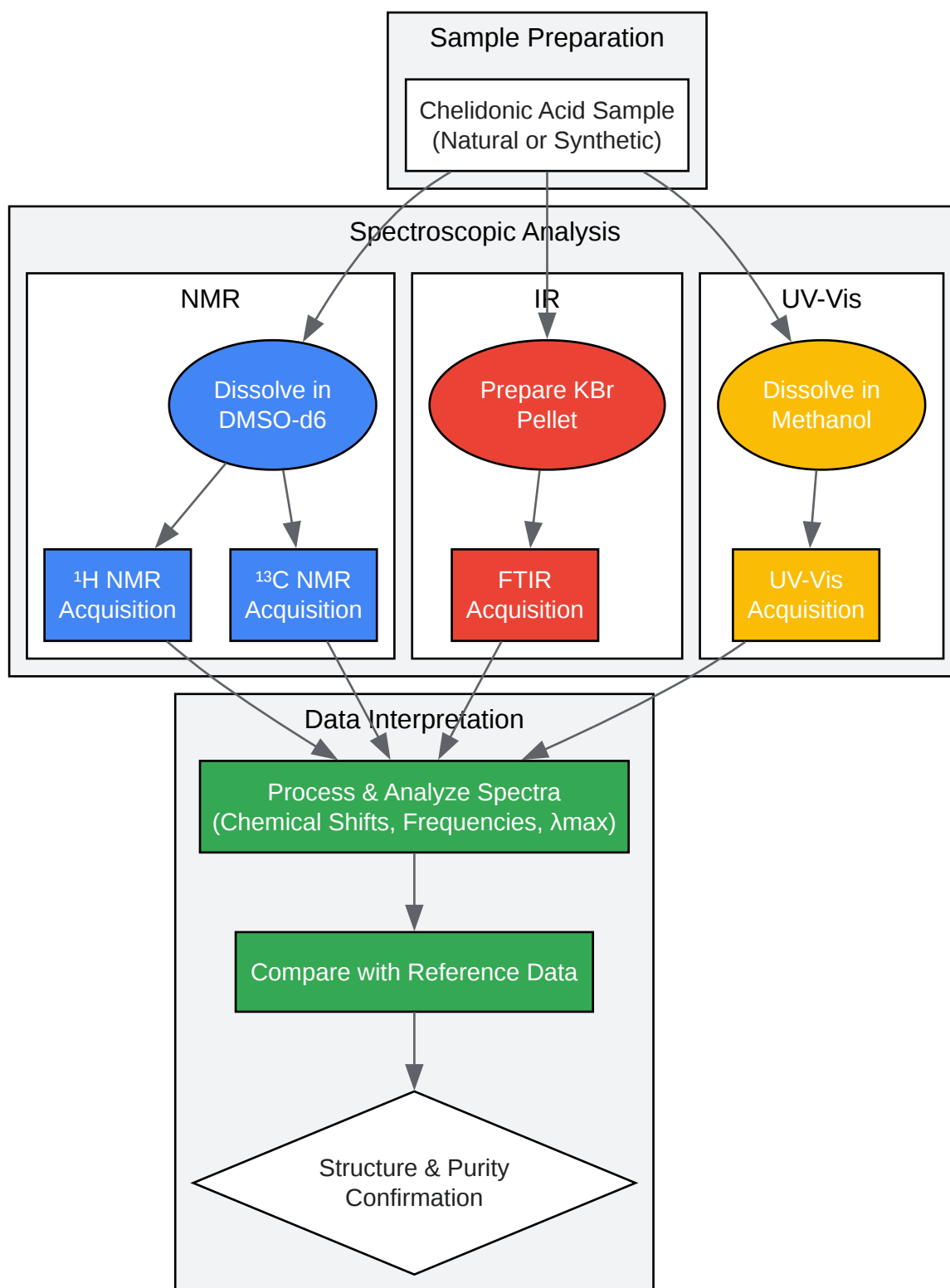
Data sourced from analysis of plant extracts containing **Chelidonic acid**.

Experimental Protocol for UV-Vis Spectroscopy

- Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol, ethanol, or water).
- Sample Preparation:
 - Prepare a stock solution of **Chelidonic acid** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 - Prepare a series of dilutions from the stock solution to a concentration range that gives absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank (reference).
 - Fill a second, matched quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λ_{max}).
 - For quantitative analysis, measure the absorbance of the standard and sample solutions at the determined λ_{max} .

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of **Chelidonic acid** relies on the integration of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample preparation to structural confirmation.



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General workflow for the spectroscopic analysis of **Chelidonic acid**.

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